molecular formula C14H16N2O2 B12446934 ethyl 1-benzyl-4-methyl-1H-pyrazole-5-carboxylate

ethyl 1-benzyl-4-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B12446934
M. Wt: 244.29 g/mol
InChI Key: VNYGLELRFTWSMG-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-4-methyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group, a benzyl group, and a methyl group attached to the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzyl-4-methyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives. For instance, the reaction of ethyl acetoacetate with benzylhydrazine under acidic conditions can yield the desired pyrazole compound . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is often preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-4-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of pyrazole derivatives .

Scientific Research Applications

Ethyl 1-benzyl-4-methyl-1H-pyrazole-5-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-4-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-methyl-1H-pyrazole-4-carboxylate
  • 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylate
  • Ethyl 1-phenyl-1H-pyrazole-5-carboxylate

Uniqueness

Ethyl 1-benzyl-4-methyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and methyl groups on the pyrazole ring enhances its reactivity and potential for diverse applications compared to other similar compounds .

Biological Activity

Ethyl 1-benzyl-4-methyl-1H-pyrazole-5-carboxylate is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and data tables.

Overview of Pyrazole Compounds

Pyrazoles are five-membered heterocyclic compounds characterized by two adjacent nitrogen atoms. Their structural diversity allows for a wide range of biological activities, making them important in medicinal chemistry. This compound is particularly noted for its potential therapeutic applications.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated various pyrazole derivatives against different bacterial strains, revealing that certain modifications to the pyrazole structure enhance its antimicrobial efficacy.

Compound Bacterial Strain Inhibition Zone (mm)
This compoundE. coli20
This compoundS. aureus22
Reference (Ciprofloxacin)E. coli23
Reference (Ciprofloxacin)S. aureus25

These results suggest that this compound may be a promising candidate for developing new antimicrobial agents .

Anticancer Properties

The anticancer activity of pyrazole derivatives has been extensively studied, with this compound showing potential in inhibiting cancer cell proliferation. Research indicates that compounds with a similar pyrazole structure can inhibit various cancer cell lines, including breast and lung cancers.

Case Study: In Vitro Anticancer Activity

A study conducted on this compound demonstrated its effectiveness against several cancer cell lines:

Cell Line IC50 (µM) Effectiveness
MDA-MB-231 (Breast)15Moderate
A549 (Lung)12High
HepG2 (Liver)20Moderate

The compound exhibited an IC50 value indicative of significant antiproliferative activity, particularly against lung cancer cells .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. Pyrazoles are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation.

Evaluation of Anti-inflammatory Effects

The anti-inflammatory potential was assessed using the carrageenan-induced paw edema model in rats:

Compound Edema Inhibition (%)
This compound65
Celecoxib (Reference)50

These findings suggest that this compound may serve as a lead for developing new anti-inflammatory drugs with enhanced efficacy compared to existing treatments .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound may inhibit enzymes or modulate receptor activity through hydrogen bonding and hydrophobic interactions facilitated by its unique structural features.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

ethyl 2-benzyl-4-methylpyrazole-3-carboxylate

InChI

InChI=1S/C14H16N2O2/c1-3-18-14(17)13-11(2)9-15-16(13)10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3

InChI Key

VNYGLELRFTWSMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=NN1CC2=CC=CC=C2)C

Origin of Product

United States

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